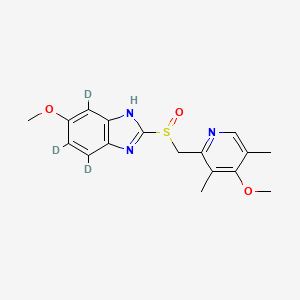

Omeprazole-d3

Overview

Description

Omeprazole-d3 is an internal standard for the quantification of omeprazole . It is used to treat conditions where there is too much acid in the stomach, such as gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .

Synthesis Analysis

The synthesis and properties of racemic and enantiopure sulfoxides, including Omeprazole, have been studied . The large-scale synthesis of Omeprazole involves the formation of a disulfide linkage to cysteine residues in the H+/K+ ATPase pump on gastric secretory cells .Molecular Structure Analysis

Omeprazole-d3 has a molecular formula of C17H16D3N3O3S . Its average mass is 348.435 Da and its monoisotopic mass is 348.133545 Da .Chemical Reactions Analysis

Omeprazole targets a wide range of diverse proteins . The reaction of omeprazole occurs with cysteine-free proteins, is not fully inhibited by cysteine alkylation, occurs at neutral pH, and induces protein multimerization .Physical And Chemical Properties Analysis

Omeprazole-d3 has a density of 1.4±0.1 g/cm³ . Its boiling point is 600.0±60.0 °C at 760 mmHg . It is soluble in Acetonitrile, DMSO, and Ethanol .Scientific Research Applications

Proton Pump Inhibition

Omeprazole-d3 functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells and subsequently reducing the secretion of gastric acid . This mechanism enables Omeprazole-d3 to decrease stomach acidity, making it an effective treatment option not only for GERD but also for other acid-related disorders .

Pharmacokinetic Studies

Omeprazole-d3 is used as a stable isotope tracer in pharmacokinetic studies . By utilizing Omeprazole-d3, researchers can track the metabolism and distribution of omeprazole sulfide in the body, providing valuable insights into the drug’s pharmacokinetic properties .

Drug Development

The synthesis of Omeprazole-d3 has been achieved through various methods, paving the way for further investigations into its therapeutic potential . Continued research on this deuterium-labeled compound holds promise for expanding our understanding of its pharmacological effects, enhancing drug development efforts, and potentially improving patient outcomes in the management of acid-related disorders .

Neuro-Inflammation Control

Recent studies showed that omeprazole or PPIs would likely have anti-inflammation effects in vitro and in vivo . The effects of omeprazole and its metabolites on anti-inflammation in the brain are still unknown and under investigation .

Metabolite Profiling

Omeprazole and its stable isotope D3–omeprazole were concomitantly administered to mice to identify novel metabolites characteristically observed in the mouse brain . Several new metabolites of omeprazole were identified by the mass difference between omeprazole and stable isotope in both brain and plasma samples .

Brain Pharmacokinetic Studies

The brain pharmacokinetic profiles and brain-to-plasma partition coefficient (Kp) were evaluated in a satellite study . These results provide better insights to understand the CNS-related biological effects of omeprazole and its metabolites in vivo .

Mechanism of Action

Target of Action

Omeprazole-d3-1, also known as Omeprazole-d3 or 4,5,7-Trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, primarily targets the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This system is also known as the proton pump , and it plays a crucial role in the secretion of gastric acid .

Mode of Action

Omeprazole-d3-1 is a proton pump inhibitor (PPI) . It suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump . This inhibition is selective and irreversible . The compound also demonstrates a wide range of protein targeting, indicating its interaction with diverse proteins .

Biochemical Pathways

The action of Omeprazole-d3-1 affects several biochemical pathways. It modulates the lysosomal transport pathway, as evidenced by changes in the expression of LAMP-1, Cathepsin-D, and β-COP in lysosome- and Golgi complex-containing cell fractions . It also influences autophagy in cells .

Pharmacokinetics

Omeprazole-d3-1 is rapidly absorbed following administration, with peak plasma concentrations occurring within 0.5 hours . It is metabolized primarily by CYP2C19 and to a lesser extent by CYP3A4 into hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . The drug’s effects can last up to 72 hours, with 50% of the maximum effect persisting at 24 hours . After stopping treatment, secretory activity gradually returns over 3 to 5 days .

Result of Action

The primary result of Omeprazole-d3-1’s action is the suppression of gastric acid secretion, which aids in the treatment of conditions such as heartburn and gastric acid hypersecretion . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Furthermore, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of Omeprazole-d3-1 can be influenced by various environmental factors. For instance, the compound is acid-labile and must be protected from exposure to acidic gastric juice when administered orally . Additionally, the compound’s pharmacokinetic and pharmacodynamic profiles can be affected by the presence of different alleles of the CYP2C19 gene, resulting in altered enzyme activity .

Safety and Hazards

properties

IUPAC Name |

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-CRSPMMAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Omeprazole-d3 used as an internal standard for Esomeprazole analysis?

A1: Omeprazole-d3 is a deuterated analog of Omeprazole, which is closely related to Esomeprazole. Its use as an internal standard offers several advantages:

Q2: What is the analytical method used to quantify Esomeprazole and Omeprazole-d3 in the presented research?

A2: The research employed a highly sensitive and specific method known as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify both Esomeprazole and Omeprazole-d3 in human plasma samples [, , ]. This technique involves:

Q3: What were the findings related to the stability of Esomeprazole in the presented research?

A3: The research demonstrates that Esomeprazole exhibits robust stability under various conditions, including:

- Freeze-thaw cycles: The compound remained stable after repeated freezing and thawing, indicating its suitability for long-term storage in plasma samples [, , ].

- Benchtop stability: Esomeprazole displayed stability at room temperature for the duration of the study, confirming its robustness during routine laboratory handling [, , ].

- Postoperative stability: The research also confirmed the stability of Esomeprazole in processed samples, ensuring reliable quantification even after analytical procedures [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.